

(2-Bromothiophen-3-YL)methanol CAS number 70260-16-1

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Compound of Interest

Compound Name: (2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068

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An In-depth Technical Guide to **(2-Bromothiophen-3-YL)methanol** (CAS: 70260-16-1):
Synthesis, Reactivity, and Applications

Introduction

(2-Bromothiophen-3-YL)methanol, registered under CAS number 70260-16-1, is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 3-position, makes it a versatile and valuable building block in organic synthesis. The thiophene core is a well-recognized bioisostere for benzene and is present in numerous approved pharmaceuticals.^{[1][2]} The strategic placement of the reactive bromine atom and the nucleophilic/modifiable hydroxymethyl group allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **(2-Bromothiophen-3-YL)methanol**. We will delve into its synthesis, spectroscopic characterization, key chemical transformations, and applications, with an emphasis on the underlying principles that guide experimental design and execution.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. **(2-Bromothiophen-3-**

YL)methanol is typically a colorless to pale yellow liquid or solid, soluble in many common organic solvents.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Data

Property	Value	Source(s)
CAS Number	70260-16-1	[5]
Molecular Formula	C ₅ H ₅ BrOS	[5]
Molecular Weight	193.06 g/mol	[5]
Appearance	Colorless to pale yellow liquid/solid	[4] [6]
Boiling Point	265.5 ± 25.0 °C at 760 mmHg (Predicted)	[7]
Density	1.8 ± 0.1 g/cm ³ (Predicted)	[7]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[8]
Synonyms	(2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol	[5]

Table 2: GHS Hazard and Safety Information

Safe handling is paramount. The compound is classified as harmful and an irritant. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
[\[9\]](#)[\[10\]](#)

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[11]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[11]
Skin Corrosion/Irritation	H315	Causes skin irritation	[11]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[11]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[11]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[11]
Precautionary Statements	P261, P280, P305+P351+P338	Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]

Part 2: Synthesis and Characterization

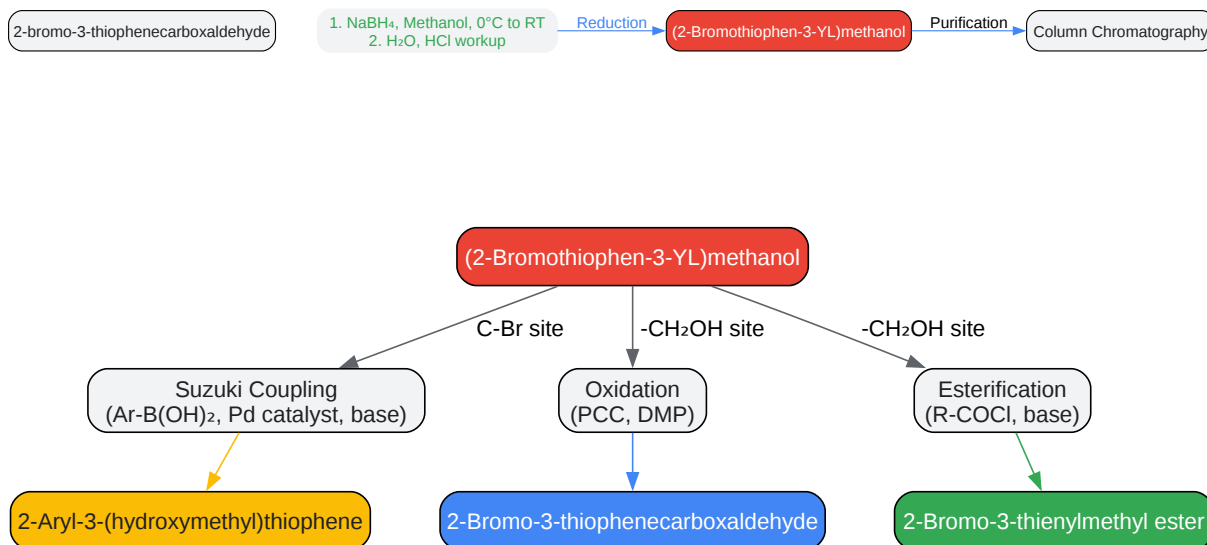
The synthesis of **(2-Bromothiophen-3-yl)methanol** is not trivial due to the need for regioselectivity. A common and reliable laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. This precursor is more readily accessible through established methods.

Primary Synthetic Route: Reduction of 2-bromo-3-thiophenecarboxaldehyde

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry. The choice of reducing agent is critical. Sodium borohydride (NaBH_4) is the preferred reagent for this synthesis due to its selectivity for aldehydes and ketones, its tolerance of a wide range of functional groups, and its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH_4). The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves as a proton source for the workup.

- **Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-thiophenecarboxaldehyde (1.0 eq).
- **Dissolution:** Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M solution) and cool the flask to 0 °C in an ice-water bath. The low temperature helps to control the exothermicity of the reaction.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4 , 1.1 eq) to the stirred solution in small portions over 15-20 minutes. The slight excess of NaBH_4 ensures complete conversion of the starting material.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been fully consumed.
- **Quenching:** Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH_4 .
- **Workup:** Concentrate the mixture under reduced pressure to remove most of the methanol. Add 1 M HCl to neutralize the solution.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

- Final Purification: Purify the crude alcohol by column chromatography on silica gel to afford pure **(2-Bromothiophen-3-YL)methanol**.



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